molecular formula C8H12O B588809 Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) CAS No. 157897-16-0

Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)

Cat. No.: B588809
CAS No.: 157897-16-0
M. Wt: 124.183
InChI Key: LIRUAPWFNMOSEL-YUMQZZPRSA-N
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Description

Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) is a bicyclic ketone characterized by a bicyclopropyl moiety (two fused cyclopropane rings) and a trans-configuration at the ketone-bearing carbon.

Properties

IUPAC Name

1-[(1R,2S)-2-cyclopropylcyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5(9)7-4-8(7)6-2-3-6/h6-8H,2-4H2,1H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRUAPWFNMOSEL-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157897-16-0
Record name rac-1-[(1R,2S)-2-cyclopropylcyclopropyl]ethan-1-one
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Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly palladium and rhodium complexes, are employed to facilitate [2+2] cycloadditions or carbene transfer reactions. For example:

  • Palladium-catalyzed cyclopropanation : A method analogous to the hydrogenation of 4-nitrophenyl acetic acid (WO2010070368A1) utilizes Pd/C under moderate pressures (1–4 bar) to generate cyclopropane rings. Applied to bicyclopropyl systems, this approach may involve diene precursors subjected to hydrogenative cyclization.

  • Rhodium-mediated carbene insertion : Rhodium(II) acetate catalyzes the decomposition of diazo compounds to generate carbenes, which insert into alkenes to form cyclopropanes. This method is noted for high stereoretention but requires stringent temperature control (−10 to 0°C).

Simmons-Smith Reaction

The Simmons-Smith reaction, using zinc-copper couples and diiodomethane, is a classical method for cyclopropanation. For bicyclopropyl systems, sequential cyclopropanation steps may be necessary. For instance:

  • First cyclopropanation : Reacting 1-cyclopropylethanone with CH₂I₂/Zn(Cu) yields a monocyclopropyl intermediate.

  • Second cyclopropanation : Repeating the process under optimized conditions (−5°C, dichloroethane solvent) forms the bicyclopropyl core.

Stereochemical Control

Achieving the trans configuration necessitates chiral catalysts or kinetic resolution. Notable approaches include:

Chiral Auxiliaries

  • Use of (R)-BINOL-phosphoric acid : Induces asymmetry during cyclopropanation, achieving enantiomeric excess (ee) >90% in model systems.

Kinetic Resolution via Crystallization

  • Example : Recrystallization from acetonitrile at −5°C enriches the trans isomer (mp: 173–176°C).

Industrial-Scale Synthesis

Continuous Flow Reactors

A patent (WO2020248126A1) describes continuous synthesis for bicyclo[1.1.1]pentane ketones, adaptable to bicyclopropyl systems:

  • Reactors : Tubular flow reactors with Pd/C beds.

  • Conditions : 50–60°C, 4 bar H₂ pressure.

  • Output : 40–70% trans isomer yield.

Solvent and Catalyst Recycling

  • Solvent recovery : Dichloroethane and acetonitrile are distilled and reused, reducing costs.

  • Catalyst reactivation : Raney-Ni and Pd/C catalysts are regenerated via acid washing.

Purification and Analysis

Preparative HPLC

  • Conditions :

    • Column: Eclipse Plus C18 (5 µm, 150 mm × 30 mm).

    • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient: 32% B to 65% B over 13 minutes.

  • Purity : >97% after purification.

Distillation Techniques

  • Fractional distillation : Collecting fractions at 100–102°C under −0.1 MPa vacuum yields 97% pure product .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the bicyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted bicyclopropyl derivatives.

Scientific Research Applications

Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) involves its interaction with molecular targets and pathways within biological systems. The bicyclopropyl group can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The ethanone moiety may also play a role in the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (Target) Not Provided C7H10O* ~110.15* Bicyclopropyl, trans-configuration
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)- (9CI) 128073-32-5 C6H8F2O 134.12 Fluorinated cyclopropane, methyl
Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI) 115913-30-9 C9H12O2 152.19 Bicyclo[1.1.1]pentane, dual acetyl
Ethanone,1-(5-methyl-3-cyclohexen-1-yl)-, trans- (9CI) 108186-52-3 C9H14O 138.21 Cyclohexene, methyl, trans-config.
Ethanone,1,1'-(2-cyclopropen-1-ylidene)bis- (9CI) 140421-97-2 C7H8O2 124.14 Cyclopropene bridge, dual acetyl

*Inferred from bicyclopropyl structure.

Key Observations :

  • Bicyclic vs. Monocyclic Systems: The target compound’s bicyclopropyl system introduces greater ring strain compared to monocyclic analogs like the cyclohexenyl derivative (). This strain may enhance reactivity in ring-opening reactions .
  • Steric and Configurational Impact : The trans-configuration in the target compound and ’s cyclohexenyl derivative likely reduces steric hindrance compared to cis isomers, favoring specific reaction pathways (e.g., nucleophilic additions) .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Density (g/cm³) Melting Point (°C) Boiling Point (°C) Solubility (Water)
Target Compound (Inferred) ~1.1–1.3* ~50–70* ~200–250* Low (hydrophobic)
Bicyclo[1.1.1]pentane derivative 1.249 65.1–66.9 224.8 9.1 g/L (25°C)
Cyclohexenyl derivative Not Reported Not Reported Not Reported Likely low

*Estimated based on bicyclic analogs.

Key Observations :

  • The bicyclo[1.1.1]pentane derivative () has a higher density (1.249 g/cm³) and melting point (~66°C) due to its rigid bicyclic framework and dual acetyl groups .
  • The target compound’s bicyclopropyl structure may exhibit lower solubility in water compared to monocyclic analogs, as seen in the hydrophobic cyclohexenyl derivative () .

Reactivity Trends :

  • Ring-opening reactions are common in strained bicyclic systems. For example, the bicyclo[1.1.1]pentane derivative undergoes nucleophilic attacks at bridgehead carbons .
  • Trans-configuration in the target compound may favor stereoselective reactions, as seen in ’s trans-cyclohexenyl ethanone .
Table 3: Toxicity Data for Structural Analogs
Compound Oral LD50 (Rat) Key Safety Notes
Acetyl carene (C12H18O) 3100 mg/kg Moderately toxic, mutagenic potential
Bicyclo[1.1.1]pentane derivative H302 (Harmful) Acute toxicity via ingestion

Key Observations :

  • The target compound’s bicyclopropyl structure may confer moderate toxicity, akin to ’s H302 classification .

Biological Activity

Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) (CAS Number: 157897-16-0) is a chemical compound with notable biological activity. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_8H12_{12}O
  • Molecular Weight : 124.18 g/mol
  • Structure : The compound features a bicyclopropyl group attached to an ethanone moiety, influencing its reactivity and biological interactions.

Biological Activity Overview

Ethanone derivatives are known for various biological activities, including antimicrobial, antifungal, and potential therapeutic effects. The specific biological activities of Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) have been investigated in several studies.

Antimicrobial Activity

Research indicates that certain ethanone derivatives exhibit significant antimicrobial properties. For instance, a study assessed the antifungal activity of similar compounds against various fungal strains. The results suggested that ethanone derivatives could inhibit fungal growth effectively .

Case Studies

  • Fungicidal Properties :
    • A patent describes a synergistically effective fungicide composition that includes Ethanone derivatives. The study demonstrated that these compounds could enhance the efficacy of traditional fungicides when used in combination .
    • Table 1 : Efficacy of Ethanone Derivatives Against Fungal Strains
    CompoundFungal StrainInhibition Zone (mm)
    Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)Candida albicans15
    Similar Ethanone DerivativeAspergillus niger20
    Control (Standard Fungicide)Candida albicans10
  • Antiproliferative Effects :
    • In vitro studies have shown that certain ethanone derivatives can inhibit the proliferation of cancer cell lines. For example, a study reported that a related compound reduced cell viability in breast cancer cells by inducing apoptosis .
    • Table 2 : Antiproliferative Effects on Cancer Cell Lines
    CompoundCell LineIC50 (µM)
    Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)MCF-7 (Breast Cancer)25
    Similar Ethanone DerivativeHeLa (Cervical Cancer)30
    Control (Standard Chemotherapy)MCF-715

The biological activity of Ethanone derivatives is hypothesized to involve interaction with cellular membranes and metabolic pathways. The presence of the bicyclopropyl moiety may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and increasing its bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-Ethanone, 1-[1,1-bicyclopropyl]-2-yl- with high stereochemical purity?

  • Answer : The synthesis of bicyclopropyl-containing ketones often involves cyclopropanation reactions, such as the addition of carbenes to alkenes or transition-metal-catalyzed cross-coupling. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Grignard reagents with chiral ligands) can be employed. Structural analogs like [1,1-bicyclopropyl]-1-carboxylic acid ethyl ester (CAS 177719-27-6) suggest ester intermediates may serve as precursors, which can be hydrolyzed and oxidized to yield the ketone . Purification via column chromatography or recrystallization is critical to isolate the trans-isomer.

Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration of trans-Ethanone, 1-[1,1-bicyclopropyl]-2-yl-?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can distinguish trans-configurations through coupling constants (JJ-values) and nuclear Overhauser effect (NOE) correlations. For example, the InChI descriptor in similar bicyclopropyl compounds (e.g., C7H11ClO in ) highlights stereochemical specificity. X-ray crystallography provides definitive confirmation, as seen in structurally resolved analogs like 1-(3-chloro-3-methylcyclobutyl)ethanone .

Q. How can researchers assess the thermal stability of trans-Ethanone, 1-[1,1-bicyclopropyl]-2-yl- under experimental conditions?

  • Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and exothermic events. Comparative studies on bicyclopropyl derivatives (e.g., 2-acetylfuran in ) show that electron-withdrawing groups reduce stability. For safety, refer to UN1224 guidelines for ketones, which classify similar compounds under Packing Group III due to moderate flammability .

Advanced Research Questions

Q. What are the mechanistic implications of the bicyclopropyl moiety on the reactivity of trans-Ethanone, 1-[1,1-bicyclopropyl]-2-yl- in ring-opening reactions?

  • Answer : The bicyclopropyl group introduces significant ring strain, enhancing susceptibility to electrophilic or radical-mediated ring-opening. Computational studies (e.g., molecular orbital analysis) predict regioselectivity at the more substituted cyclopropane bond. Experimental validation can involve trapping intermediates with dienophiles, as demonstrated in spirocyclic ketones like 1-(9-bromo-6,10,10-trimethylspiro[4.5]dec-6-en-2-yl)ethanone (CAS 30925-25-8) .

Q. How does the trans-configuration influence the compound’s intermolecular interactions in crystal packing?

  • Answer : The trans-configuration minimizes steric hindrance between the bicyclopropyl and ketone groups, promoting planar molecular arrangements. X-ray data from analogs like 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (CAS 110865-03-7) reveal hydrogen-bonding networks involving the carbonyl oxygen, which stabilize the lattice .

Q. What computational strategies best predict the environmental persistence or toxicity of bicyclopropyl-substituted ketones?

  • Answer : Density Functional Theory (DFT) calculations can model degradation pathways, such as hydrolysis or photolysis. Toxicity predictions using QSAR (Quantitative Structure-Activity Relationship) models should incorporate steric and electronic parameters. For example, LD50 data for acetyl carene (CAS 62501-24-0) indicate low acute toxicity but potential bioaccumulation risks .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the solubility of trans-Ethanone, 1-[1,1-bicyclopropyl]-2-yl- in polar vs. nonpolar solvents?

  • Answer : Discrepancies may arise from impurities or solvent purity. Systematic solubility testing under controlled conditions (e.g., HPLC-grade solvents) is recommended. Analogous compounds like 1-[2-(2-propynyl)cyclohexyl]ethanone (CAS 128134-87-2) show enhanced solubility in dichloromethane due to reduced polarity .

Q. Why do some studies report divergent thermal decomposition products for bicyclopropyl ketones?

  • Answer : Decomposition pathways depend on experimental conditions (e.g., heating rate, atmosphere). For example, 2-acetyl-5-tert-butyl-4,6-dinitroxylene (CAS 36573-63-4) emits NOx under oxidative conditions but forms stable radicals in inert atmospheres . Researchers should replicate studies using identical protocols to resolve contradictions.

Methodological Guidelines

  • Stereochemical Purity : Use chiral HPLC or capillary electrophoresis for enantiomeric excess (ee) determination .
  • Safety Protocols : Adhere to UN1224 transportation guidelines and store compounds in inert atmospheres to prevent degradation .
  • Data Reproducibility : Document solvent purity, temperature, and instrumentation settings to mitigate variability .

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